1-Hexylsulfonyl-2,4-dinitrobenzene
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Overview
Description
1-Hexylsulfonyl-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a hexylsulfonyl group and two nitro groups at the 2 and 4 positions. This compound is part of the dinitrobenzene family, known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexylsulfonyl-2,4-dinitrobenzene typically involves the nitration of hexylsulfonylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely and efficiently. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Hexylsulfonyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The nitro groups activate the benzene ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and alkoxides.
Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the nitro groups.
Reduction Reactions: The major products are hexylsulfonyl-2,4-diaminobenzene derivatives.
Oxidation Reactions: Sulfone derivatives are the primary products.
Scientific Research Applications
1-Hexylsulfonyl-2,4-dinitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexylsulfonyl-2,4-dinitrobenzene primarily involves nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the substitution of the nitro groups by nucleophiles. This process involves the formation of a Meisenheimer complex, followed by the elimination of the leaving group .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Uniqueness
1-Hexylsulfonyl-2,4-dinitrobenzene is unique due to the presence of the hexylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other dinitrobenzene isomers. This functional group enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions .
Properties
CAS No. |
846-15-1 |
---|---|
Molecular Formula |
C12H16N2O6S |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
1-hexylsulfonyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O6S/c1-2-3-4-5-8-21(19,20)12-7-6-10(13(15)16)9-11(12)14(17)18/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
MDSHUGGZYDLPLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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